N-{(2,4-dichlorophenyl)[1-(2-methylphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
[(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . This pathway is crucial for cell survival and proliferation, making the compound a potential candidate for treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Tetrazole Derivatives: Compounds with the tetrazole ring, known for their use in pharmaceuticals and agrochemicals.
Uniqueness
[(2,4-DICHLOROPHENYL)[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C26H24Cl2N6 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)-[1-(2-methylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C26H24Cl2N6/c1-16-7-3-6-10-24(16)34-26(31-32-33-34)25(21-12-11-18(27)15-22(21)28)29-14-13-19-17(2)30-23-9-5-4-8-20(19)23/h3-12,15,25,29-30H,13-14H2,1-2H3 |
InChI Key |
NCEFEJFSKAXWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=C(C=C(C=C3)Cl)Cl)NCCC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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